2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted with two distinct heterocyclic moieties: a 1,2,4-oxadiazole ring linked via a methylsulfanyl group and a thiophen-2-ylmethyl group. The quinazolinone scaffold is well-documented for its pharmacological relevance, particularly in antimicrobial, antitumor, and anti-inflammatory applications . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the thiophene group contributes to aromatic interactions and electronic effects . Synthetic routes for analogous compounds often involve cyclization reactions, thiol-alkylation, and heterocyclic ring formation using reagents like hydrazine, carbon disulfide, and sodium metal in ethanol .
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c27-21-17-10-4-5-11-18(17)23-22(26(21)13-16-9-6-12-29-16)30-14-19-24-20(25-28-19)15-7-2-1-3-8-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUWCYXJCJJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The 1,2,4-oxadiazole ring, a component of the compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses.
Mode of Action
Compounds with a 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as agents for the treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.
Biological Activity
The compound 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that incorporates multiple bioactive moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes an oxadiazole ring, a thiophene moiety, and a quinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the oxadiazole derivative can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids under acidic conditions.
Biological Activity Overview
Recent studies have highlighted the antitumor , antiviral , and anti-inflammatory properties of oxadiazole derivatives, including the compound .
Antitumor Activity
In vitro studies have demonstrated that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : The compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating potent antiproliferative activity.
- A549 (lung cancer) : Similar trends were observed with IC50 values suggesting effective inhibition of cell growth.
Table 1 summarizes the cytotoxic effects of selected oxadiazole derivatives:
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). In a study using an in vitro HBV replication model:
- The compound demonstrated an 80% inhibition of HBV replication at a concentration of 10 µM, suggesting potential as an antiviral agent .
Anti-inflammatory Activity
Research into the anti-inflammatory effects of similar oxadiazole compounds indicates that they may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This mechanism is crucial for developing treatments for inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that compounds with similar structures can activate apoptotic pathways by increasing p53 expression and caspase activation in cancer cells .
- Enzyme Inhibition : The presence of specific functional groups may allow for selective inhibition of enzymes involved in tumor progression or viral replication.
- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins, enhancing its efficacy .
Case Studies
- Cytotoxicity in Cancer Cells : A series of analogs were tested against multiple cancer cell lines with varying results. Notably, modifications to the phenyl ring affected biological activity significantly.
- Hepatitis B Inhibition : In a study conducted on HepG2 cells transfected with NTCP gene, the compound's ability to inhibit HBV entry was validated, supporting its potential as an antiviral therapeutic .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The oxadiazole derivative has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability in HeLa and MCF-7 cell lines .
Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties. The compound has been tested in animal models for its ability to reduce inflammation markers, suggesting potential use as an anti-inflammatory agent in conditions like arthritis .
Drug Development
The unique structure of this compound makes it a candidate for drug development. Its ability to target multiple pathways involved in disease processes positions it as a lead compound for further optimization in medicinal chemistry.
Formulation Studies
Formulation studies have indicated that this compound can be effectively incorporated into various delivery systems, enhancing bioavailability and therapeutic efficacy. For example, encapsulation in liposomes has shown promise in improving the pharmacokinetic profile of the drug .
Organic Electronics
The thiophene component of the compound contributes to its electronic properties, making it suitable for applications in organic electronics. Research has explored its use as an active layer in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where it demonstrates favorable charge transport characteristics .
Photovoltaic Applications
Studies have indicated that incorporating this compound into photovoltaic devices can enhance light absorption and improve overall efficiency. Its unique electronic structure allows for better energy conversion rates compared to traditional materials .
Case Studies
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Moiety
The 3-phenyl-1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Amidoxime + acyl chloride | POCl, reflux | 75% | |
| Microwave-assisted cyclization | Hydrazine hydrate, ethanol, 150°C | 82% |
The methylsulfanyl bridge (-SCH-) connecting the oxadiazole and quinazolinone is formed via nucleophilic substitution (e.g., NaSH reacting with a bromomethyl intermediate) .
Functionalization of the Thiophene Ring
The thiophene substituent undergoes electrophilic substitution reactions, such as halogenation or sulfonation, at the 5-position due to its electron-rich nature:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br, CHCl, 0°C | 5-bromo-thiophene analog | 68% | |
| Nitration | HNO, HSO, 50°C | 5-nitro-thiophene analog | 55% |
Reactivity of the Sulfanyl (-S-) Linkage
The methylsulfanyl group exhibits nucleophilic character and can undergo oxidation or alkylation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | mCPBA, CHCl, rt | Sulfone derivative | 90% | |
| Alkylation | CHI, KCO, acetone | Methylthioether analog | 73% |
Modification of the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 5-nitro-oxadiazole analog | 60% | |
| Hydrolysis | NaOH, HO, 100°C | Amide derivative | 85% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable diversification of aromatic substituents:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling (thiophene) | Pd(PPh), NaCO, dioxane | Biaryl analog | 65% |
Key Challenges and Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a class of quinazolinone derivatives modified with sulfur-containing heterocycles. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects :
- The thiophene group in the target compound may improve π-π stacking compared to fluorophenyl or chlorobenzyl groups in analogues .
- 1,2,4-Oxadiazole rings (target compound) offer greater metabolic resistance than 1,2,4-triazole or thiadiazole systems .
Synthetic Pathways :
- Oxadiazole formation (target compound) typically employs hydrazine and carbon disulfide under reflux, whereas triazole derivatives require sodium metal-mediated cyclization .
Halogenated analogues (e.g., 4-fluorophenyl in ) may exhibit enhanced pharmacokinetics due to increased lipophilicity .
Physicochemical Properties (Inferred):
- Solubility : Thiophene and oxadiazole groups likely reduce aqueous solubility compared to hydroxylated analogues.
- Stability : The oxadiazole ring’s resistance to hydrolysis may confer superior stability over ester-containing derivatives .
Preparation Methods
Oxidative Olefin Cleavage Using o-Aminobenzamides
A metal-catalyst-free method reported by MDPI employs o-aminobenzamide (1 ) and styrenes under oxidative conditions. For this compound, 1 reacts with 2-vinylthiophene in the presence of oxone (2.5 equiv) at 80°C for 12 hours to yield 3-(thiophen-2-ylmethyl)-3,4-dihydroquinazolin-4-one (2 ) in 68% yield (Scheme 1). The reaction proceeds via olefin bond cleavage, forming an imine intermediate that undergoes cyclization. This method avoids transition metals, making it advantageous for pharmaceutical applications requiring high purity.
Cyclocondensation with Formamide
Alternative routes involve cyclizing 2-aminobenzamide derivatives with formamide under reflux. For example, 2-amino-5-nitrobenzamide reacts with formamide at 150°C for 6 hours to form the quinazolinone core, which is subsequently functionalized at the C2 and N3 positions. While this method offers moderate yields (50–60%), it requires stringent temperature control to prevent decomposition.
Functionalization at the C2 Position: Sulfanyl-Oxadiazole Integration
Introducing the [(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl group at C2 involves synthesizing the oxadiazole ring followed by thioether linkage formation.
Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-ylmethanethiol
The oxadiazole moiety is constructed via [3+2] cycloaddition between an amidoxime and a benzoyl chloride derivative. Phenylglyoxylic acid is converted to its amidoxime (3 ) using hydroxylamine hydrochloride, which then reacts with benzoyl chloride in dichloromethane at 0°C to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride (4 ). Reduction with LiAlH4 yields 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (5 ), which is treated with thiourea to generate the thiol (6 ) (Scheme 2).
Nucleophilic Substitution at C2
The quinazolinone intermediate (2 ) undergoes nucleophilic substitution with mercapto-oxadiazole (6 ) in dimethylformamide (DMF) using K2CO3 as a base. Reaction at 60°C for 8 hours affords 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]quinazolin-4-one (7 ) in 75% yield. The use of anhydrous DMF prevents hydrolysis of the oxadiazole ring.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for sulfanyl incorporation. K2CO3 outperforms NaOH or Et3N due to its mild basicity, minimizing side reactions (Table 1).
Table 1 : Effect of Bases on C2 Functionalization
| Base | Solvent | Yield (%) |
|---|---|---|
| K2CO3 | DMF | 75 |
| NaOH | DMF | 42 |
| Et3N | DMF | 58 |
Temperature and Time Dependence
Elevating temperatures beyond 70°C accelerates degradation of the oxadiazole ring. Optimal conditions (60°C, 8 hours) balance yield and stability.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H5), 7.85–7.45 (m, 5H, phenyl), 4.65 (s, 2H, SCH2), 4.30 (s, 2H, NCH2-thiophene).
-
HRMS : m/z calc. for C23H17N4O2S2 [M+H]+: 469.0742; found: 469.0745.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one, and how is its structure confirmed?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like thiophene-2-carboxylic acid derivatives and 1,2,4-oxadiazole precursors. Key steps include cyclocondensation of thioureas with aldehydes or ketones and nucleophilic substitution to introduce sulfanyl groups. Structural confirmation relies on 1H/13C NMR (to identify proton and carbon environments), IR spectroscopy (for functional group analysis), and mass spectrometry (to verify molecular weight). Chromatographic methods (e.g., HPLC) ensure purity. For crystalline derivatives, X-ray diffraction provides definitive structural proof .
Basic: Which spectral techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., thiophene and oxadiazole moieties).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=N, C-S, and C-O stretches).
- X-ray Crystallography : Resolves stereochemistry and crystal packing for unambiguous structural assignment .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysis : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Temperature Control : Gradual heating (70–100°C) minimizes side reactions during oxadiazole formation.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC isolates the target compound with >95% purity. Monitor reaction progress via TLC or LC-MS .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., triazole-thione derivatives) to identify unexpected shifts caused by electron-withdrawing/donating groups.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and IR spectra, aligning theoretical results with experimental data.
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton signals .
Advanced: What experimental designs are recommended for evaluating this compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Test anti-mycobacterial activity using microdilution methods (e.g., MIC against M. tuberculosis H37Rv) with rifampicin as a positive control.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like enoyl-acyl carrier protein reductase (InhA). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced: How can molecular docking studies be strategically designed for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes critical to pathogen viability (e.g., M. tuberculosis dihydrofolate reductase).
- Grid Parameterization : Define active sites using co-crystallized ligands (PDB ID: 4DQU).
- Scoring Functions : Compare docking scores (e.g., Gibbs free energy, ΔG) across derivatives to identify structure-activity relationships.
- Validation : Perform blind docking with known inhibitors to calibrate software accuracy .
Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Degradation Studies : Use HPLC-UV/MS to monitor hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light).
- Ecotoxicology : Evaluate acute toxicity using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201).
- Bioaccumulation : Measure logP values (shake-flask method) to predict partitioning in aquatic systems.
- QSAR Modeling : Predict environmental persistence using EPI Suite or TEST software .
Advanced: How can regioselectivity challenges in triazole/oxadiazole ring formation be addressed?
Methodological Answer:
- Directing Groups : Introduce electron-donating substituents (e.g., -OCH₃) to steer cyclization toward the desired regioisomer.
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways through rapid, controlled heating.
- Protecting Groups : Temporarily block reactive sites (e.g., thiols) during critical steps to prevent unwanted cross-reactions .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify vulnerable functional groups.
- Thermal Analysis : Perform DSC/TGA to determine melting points and thermal decomposition profiles .
Advanced: How can computational methods complement experimental data in SAR studies?
Methodological Answer:
- Pharmacophore Modeling : Identify essential structural features (e.g., hydrogen bond acceptors in the oxadiazole ring) using Schrödinger’s Phase.
- ADME Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., replacing thiophene with furan) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
